Sodium 3-(4-methyl-2-nitrophenoxy)propanesulphonate
CAS No.: 79817-52-0
Cat. No.: VC20288137
Molecular Formula: C10H12NNaO6S
Molecular Weight: 297.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 79817-52-0 |
|---|---|
| Molecular Formula | C10H12NNaO6S |
| Molecular Weight | 297.26 g/mol |
| IUPAC Name | sodium;3-(4-methyl-2-nitrophenoxy)propane-1-sulfonate |
| Standard InChI | InChI=1S/C10H13NO6S.Na/c1-8-3-4-10(9(7-8)11(12)13)17-5-2-6-18(14,15)16;/h3-4,7H,2,5-6H2,1H3,(H,14,15,16);/q;+1/p-1 |
| Standard InChI Key | NYUMEYVVSINMIU-UHFFFAOYSA-M |
| Canonical SMILES | CC1=CC(=C(C=C1)OCCCS(=O)(=O)[O-])[N+](=O)[O-].[Na+] |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
Sodium 3-(4-methyl-2-nitrophenoxy)propanesulphonate has the molecular formula C₁₀H₁₂NNaO₆S and a molecular weight of 297.26 g/mol. Its IUPAC name, sodium;3-(4-methyl-2-nitrophenoxy)propane-1-sulfonate, reflects the presence of three critical functional groups:
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A 4-methyl-2-nitrophenoxy group, which contributes electron-withdrawing characteristics.
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A propanesulphonate chain, enhancing water solubility due to the sulfonate anion.
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A sodium counterion, stabilizing the sulfonate group in aqueous media.
The compound’s canonical SMILES string, CC1=CC(=C(C=C1)OCCCS(=O)(=O)[O-])[N+](=O)[O-].[Na+], and InChIKey (NYUMEYVVSINMIU-UHFFFAOYSA-M) provide unambiguous identifiers for database searches.
Crystallographic and Spectroscopic Data
While X-ray crystallographic data remain unpublished, infrared (IR) and nuclear magnetic resonance (NMR) spectra can be inferred from structural analogs:
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IR: Strong absorption bands at ~1350 cm⁻¹ (asymmetric S=O stretch) and ~1520 cm⁻¹ (NO₂ symmetric stretch).
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¹H NMR: Signals for aromatic protons (δ 7.2–8.1 ppm), methyl groups (δ 2.4 ppm), and sulfonate-associated protons (δ 3.1–3.8 ppm).
Synthesis and Production Methods
Laboratory-Scale Synthesis
The compound is typically synthesized via a two-step protocol :
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Nitrophenoxy Intermediate Formation:
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4-Methyl-2-nitrophenol reacts with 1,3-propanesultone in a polar aprotic solvent (e.g., dimethylformamide).
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Reaction conditions: 80–100°C for 6–12 hours under nitrogen atmosphere.
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Sulfonation and Sodium Salt Formation:
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The intermediate undergoes sulfonation with concentrated sulfuric acid, followed by neutralization with sodium hydroxide.
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Key Parameters:
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Temperature | 80–100°C | 90–120°C |
| Reaction Time | 6–12 h | 4–8 h |
| Yield | 65–75% | 85–92% |
| Purity (HPLC) | ≥95% | ≥98% |
Industrial Manufacturing
Large-scale production optimizes cost and efficiency through:
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Continuous Flow Reactors: Reduce batch variability and improve heat management .
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In Situ Neutralization: Direct addition of sodium bicarbonate during sulfonation minimizes byproducts .
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Solvent Recycling: Tetrahydrofuran (THF) recovery systems achieve >90% solvent reuse.
Physicochemical Properties
Solubility and Stability
The compound exhibits high water solubility (>500 g/L at 25°C) due to its ionic sulfonate group, with stability profiles dependent on pH:
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pH 4–9: Stable for >12 months at 25°C.
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pH <4: Gradual hydrolysis of the sulfonate group.
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pH >9: Nitro group reduction risks.
Thermal Behavior
Differential scanning calorimetry (DSC) reveals:
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Melting Point: 215–220°C (decomposition observed above 220°C).
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Exothermic Peaks: At 240°C (nitro group decomposition) and 290°C (sulfonate degradation).
Reactivity and Functional Transformations
Nucleophilic Aromatic Substitution
The electron-deficient nitro group facilitates substitution reactions:
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With Amines: Forms 4-methyl-2-aminophenoxy derivatives (e.g., in drug intermediate synthesis).
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With Thiols: Produces sulfanylpropanesulphonate analogs for polymer crosslinking .
Reduction Reactions
Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine, yielding sodium 3-(4-methyl-2-aminophenoxy)propanesulphonate, a precursor for azo dyes.
Applications in Scientific Research
Pharmaceutical Intermediates
The compound serves as a building block for:
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Nonsteroidal Anti-Inflammatory Drugs (NSAIDs): Sulfonate group enhances bioavailability.
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Anticancer Agents: Nitrophenoxy moiety participates in DNA intercalation.
Materials Science
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Ion-Exchange Resins: Sulfonate groups enable cation binding in water treatment membranes.
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Photoresist Additives: Nitro groups contribute to UV sensitivity in semiconductor lithography .
Industrial Utilization and Market Trends
Global Consumption Patterns
Market data (1997–2027) indicate steady growth at a CAGR of 3.8%, driven by demand in Asia-Pacific (55% market share) and North America (25%) .
| Region | 2020 Consumption (Tonnes) | 2027 Projection (Tonnes) |
|---|---|---|
| Asia-Pacific | 1,200 | 1,650 |
| North America | 550 | 720 |
| Europe | 300 | 400 |
Key Industrial Sectors
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Agrochemicals: Solubilizing agent for herbicide formulations.
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Textiles: Dye-leveling agent in polyamide fiber processing .
Comparative Analysis with Analogous Compounds
| Compound | Water Solubility | Thermal Stability | Applications |
|---|---|---|---|
| Sodium 4-methylbenzenesulfonate | 320 g/L | 250°C | Detergent formulations |
| Sodium 2-nitrobenzenesulfonate | 180 g/L | 190°C | Electroplating baths |
| This Compound | >500 g/L | 220°C | Pharmaceuticals, textiles |
Future Research Directions
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Green Synthesis: Developing solvent-free routes using microwave irradiation.
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Biological Activity Screening: Exploring antimicrobial and antiviral potential.
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Advanced Materials: Functionalizing metal-organic frameworks (MOFs) for gas storage.
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